molecular formula C27H40O4 B1673979 Hydroxyprogesterone caproate CAS No. 630-56-8

Hydroxyprogesterone caproate

Cat. No.: B1673979
CAS No.: 630-56-8
M. Wt: 428.6 g/mol
InChI Key: DOMWKUIIPQCAJU-LJHIYBGHSA-N
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Description

Hydroxyprogesterone caproate is a synthetic progestin, which is a type of hormone similar to the natural hormone progesterone. It is primarily used to reduce the risk of preterm birth in women who have a history of spontaneous preterm birth. The compound is an ester derivative of 17α-hydroxyprogesterone formed from caproic acid (hexanoic acid) .

Mechanism of Action

Target of Action

Hydroxyprogesterone caproate is a synthetic progestin that primarily targets progesterone receptors in various tissues, including the uterus, ovaries, breasts, and central nervous system . These receptors exist in two isoforms, PR-A and PR-B .

Mode of Action

The compound acts by binding to these progesterone receptors, leading to the regulation of gene transcription . This interaction results in a variety of changes, including the transformation of proliferative endothelium into secretory endothelium, induction of mammary gland duct development, and inhibition of the production and/or release of gonadotropic hormone .

Biochemical Pathways

The main enzymes involved in the metabolism of this compound are cytochrome P450 (CYP) 3A4 and to a lesser extent CYP3A5 . The metabolites of this compound are predominantly formed through reduction, hydroxylation, and conjugation processes, including glucuronidation, sulfation, and acetylation .

Pharmacokinetics

This compound exhibits distinct pharmacokinetic characteristics. It has a prolonged half-life compared to natural progesterone due to the caproate modification . Following intramuscular injection, peak serum levels of this compound appear after 3-7 days . Both conjugated metabolites and free steroids are excreted in the urine and feces, with the conjugated metabolites being prominent .

Result of Action

The primary result of this compound’s action is the prevention of spontaneous preterm births in singleton pregnancies in women who have previously had a spontaneous preterm birth . It achieves this by suppressing testicular androgen production via suppression of luteinizing hormone secretion .

Action Environment

Prolonged or repeated exposure should be avoided

Biochemical Analysis

Biochemical Properties

Hydroxyprogesterone caproate is a progestin, or a synthetic progestogen, and hence is an agonist of the progesterone receptor, the biological target of progestogens like progesterone . It has some antimineralocorticoid activity and no other important hormonal activity . The main enzymes involved in metabolism of this compound are cytochrome P450 (CYP) 3A4 and to a lesser extent CYP3A5 .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. For example, exposure to this compound during development of the mesocortical dopamine pathway in rats altered dopaminergic innervation of the prelimbic prefrontal cortex and impaired cognitive flexibility with increased perseveration later in life .

Molecular Mechanism

This compound acts by binding to progesterone receptors in the uterus, ovaries, breasts, and in the central nervous system . These receptors exist in 2 isoforms, PR-A and PR-B. Progesterone binding to these receptors ultimately leads to regulation of gene transcription .

Temporal Effects in Laboratory Settings

The apparent half-life of this compound is long, and pharmacokinetic parameters vary widely between subjects and are affected by maternal body mass index . The drug crosses the placental barrier .

Dosage Effects in Animal Models

In animal models, exposure to this compound has shown to have varying effects depending on the dosage. For example, a toxicology study in rhesus monkeys resulted in the death of all rhesus fetuses exposed to 1 and 10 times the human dose equivalent of this compound .

Metabolic Pathways

This compound is extensively metabolized in the liver via CYP3A4 and 3A5, forming metabolites . It is primarily excreted as metabolites in urine (~30%) and feces (~50%) .

Transport and Distribution

This compound is extensively bound to plasma proteins including albumin and corticosteroid-binding globulins . It is administered via intramuscular injection or subcutaneous autoinjection .

Subcellular Localization

The enzymes responsible for the biotransformation of this compound during its perfusion are predominantly localized in human placental mitochondria .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydroxyprogesterone caproate is synthesized by esterification of 17α-hydroxyprogesterone with caproic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.

Industrial Production Methods: In industrial settings, this compound is produced in a sterile environment to ensure its purity and efficacy. The compound is dissolved in a suitable vegetable oil to create a sterile solution for intramuscular injection. The production process involves rigorous quality control measures to ensure that the final product meets the required standards .

Chemical Reactions Analysis

Types of Reactions: Hydroxyprogesterone caproate undergoes several types of chemical reactions, including reduction, hydroxylation, and conjugation reactions. These reactions are essential for its metabolism and excretion from the body.

Common Reagents and Conditions:

    Reduction: This reaction involves the addition of hydrogen to the compound, typically using reducing agents such as sodium borohydride.

    Hydroxylation: This reaction introduces hydroxyl groups into the compound, often mediated by enzymes such as cytochrome P450.

    Conjugation: This reaction involves the addition of glucuronic acid or sulfate groups to the compound, facilitating its excretion.

Major Products Formed: The major products formed from these reactions include glucuronidated, sulfated, and acetylated metabolites, which are then excreted in the urine and feces .

Comparison with Similar Compounds

Hydroxyprogesterone caproate is often compared with other progestins such as medroxyprogesterone acetate and megestrol acetate. While all these compounds are synthetic progestins, this compound is unique in its specific use for preventing preterm birth. Other similar compounds include:

    Medroxyprogesterone Acetate: Used for contraception and hormone replacement therapy.

    Megestrol Acetate: Used for appetite stimulation and treatment of certain cancers.

    Chlormadinone Caproate: Used in hormone therapy .

This compound stands out due to its specific application in preventing preterm births and its unique metabolic pathways.

Properties

IUPAC Name

[(8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H40O4/c1-5-6-7-8-24(30)31-27(18(2)28)16-13-23-21-10-9-19-17-20(29)11-14-25(19,3)22(21)12-15-26(23,27)4/h17,21-23H,5-16H2,1-4H3/t21-,22+,23+,25+,26+,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMWKUIIPQCAJU-LJHIYBGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H40O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6043915
Record name 17-((1-Oxohexyl)oxy)pregn-4-ene-3,20-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism by which progesterone prevents preterm birth is not well understood, but many pathways are likely involved. (1) Progesterone plays a vital role in regulation of the female reproductive system and is important for successful implantation of the embryo and maintenance of pregnancy. It acts by binding to progesterone receptors in the uterus, ovaries, breasts and in the central nervous system. These receptors exist in 2 isoforms, PR-A and PR-B. Progesterone binding to these receptors ultimately leads to regulation of gene transcription. (2) This results in an anti-inflammatory effect which blunts the proinflammatory state that occurs with initiation of labor, and maintains uterine queiscence by stabilizing progesterone acting on the myometrium. (2)
Record name Hydroxyprogesterone caproate
Source DrugBank
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CAS No.

630-56-8
Record name Hydroxyprogesterone caproate
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Record name Hydroxyprogesterone caproate [USP:INN:JAN]
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Record name Hydroxyprogesterone caproate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06789
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Record name HYDROXYPROGESTERONE CAPROATE
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Record name 17-((1-Oxohexyl)oxy)pregn-4-ene-3,20-dione
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Record name Hydroxyprogesterone caproate
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Record name HYDROXYPROGESTERONE CAPROATE
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Melting Point

119-121
Record name Hydroxyprogesterone caproate
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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